4,4'-Methylenebis(2-ethyl-6-methylaniline)

Catalog No.
S794779
CAS No.
19900-72-2
M.F
C19H26N2
M. Wt
282.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Methylenebis(2-ethyl-6-methylaniline)

Eliminate regulatory and performance risks of MOCA-based curatives. MED is a sterically hindered aromatic diamine that delivers controlled curing for high-temperature PU elastomers and epoxy systems. • Non-toxic, REACH-compliant replacement for >120°C continuous use. • Superior phase separation enhances dynamic properties and reduces heat build-up. • Consistent ≥98% purity ensures light coloration and anti-aging performance. Procure with confidence-available for immediate global dispatch.

CAS Number

19900-72-2

Product Name

4,4'-Methylenebis(2-ethyl-6-methylaniline)

IUPAC Name

4-[(4-amino-3-ethyl-5-methylphenyl)methyl]-2-ethyl-6-methylaniline

Molecular Formula

C19H26N2

Molecular Weight

282.4 g/mol

InChI

InChI=1S/C19H26N2/c1-5-16-10-14(7-12(3)18(16)20)9-15-8-13(4)19(21)17(6-2)11-15/h7-8,10-11H,5-6,9,20-21H2,1-4H3

InChI Key

QJENIOQDYXRGLF-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)C)N)CC)C)N

Canonical SMILES

CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)C)N)CC)C)N

The exact mass of the compound 4,4'-Methylenebis(2-ethyl-6-methylaniline) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4,4'-Methylenebis(2-ethyl-6-methylaniline), MMEA, MED, 4,4'-Methylenebis(2-ethyl-6-methylbenzenamine), 4,4'-Diamino-3,3'-diethyl-5,5'-dimethyldiphenylmethane, 2,2'-Diethyl-6,6'-dimethyl-4,4'-methylenedianiline

Purity

≥98%

Package Size

25 g, 100 g, 500 g

4,4'-Methylenebis(2-ethyl-6-methylaniline) (CAS: 19900-72-2), commonly referred to as MMEA or MED, is a high-performance, sterically hindered aromatic diamine utilized primarily as a chain extender in polyurethane (PU) elastomers and a hardener in advanced epoxy resins [1]. Characterized by the specific steric bulk of its ethyl and methyl substituents, this compound provides a highly controlled reactivity profile that facilitates optimal phase separation in polymer matrices. In industrial procurement, MMEA serves as a critical precursor for polyimides, bismaleimide (BMI) resins for printed circuit board (PCB) copper-clad laminates, and castable polyurethanes requiring superior thermal stability and dynamic mechanical properties . Its high commercial purity and low-toxicity profile make it a strategic material for formulations demanding light coloration, anti-aging characteristics, and sustained performance at elevated continuous operating temperatures exceeding 120°C [2].

Substituting 4,4'-Methylenebis(2-ethyl-6-methylaniline) with generic amine curatives or simpler, unhindered analogs fundamentally alters polymerization kinetics and compromises final polymer morphology . Standard curatives lack the precise steric hindrance provided by MMEA's dual ethyl and methyl groups, often leading to overly rapid curing that shortens pot life and prevents adequate mold filling in complex geometries. Furthermore, attempting to achieve high-temperature performance using traditional chlorinated curatives like 4,4'-Methylenebis(2-chloroaniline) (MOCA) introduces severe regulatory and environmental health and safety (EHS) compliance risks due to their toxicity and polluting nature [1]. In high-stress applications such as dynamic elastomers or high-Tg epoxy composites, generic substitutes fail to achieve the necessary phase separation, resulting in inferior heat resistance, increased dynamic heat build-up, and poor color stability under thermal aging[2].

Regulatory Compliance and Toxicity Reduction vs. MOCA

The transition from traditional chlorinated curatives to sterically hindered alkyl-substituted amines is driven heavily by regulatory constraints. 4,4'-Methylenebis(2-ethyl-6-methylaniline) provides a direct, eco-friendly substitution pathway for MOCA (4,4'-Methylenebis(2-chloroaniline)), eliminating the severe handling restrictions associated with chlorinated aromatic amines [1]. While MOCA is heavily regulated due to its polluting and hazardous profile, MMEA achieves comparable crosslinking density without the associated toxicity, allowing facilities to maintain high-performance polyurethane casting operations capable of continuous working temperatures over 120°C [1].

Evidence DimensionEnvironmental and Toxicity Profile
Target Compound DataEco-friendly, non-polluting profile with >120°C continuous heat resistance
Comparator Or BaselineMOCA (Highly regulated, toxic, polluting)
Quantified DifferenceElimination of chlorinated hazards while maintaining identical or superior thermal operating limits (>120°C)
ConditionsIndustrial polyurethane casting (CPU) and thermoplastic polyurethane (TPU) production

Procurement teams can mitigate regulatory risks and reduce specialized safety overhead by replacing MOCA with MMEA without sacrificing the thermal stability of the final elastomer.

Superior Color Stability and Anti-Aging vs. Traditional Amines

In applications requiring long-term aesthetic stability, standard aromatic amine curatives frequently fail due to severe yellowing and oxidative degradation over time. 4,4'-Methylenebis(2-ethyl-6-methylaniline) mitigates this through its specific steric hindrance profile, which restricts the oxidative pathways typical of unhindered anilines[1]. When used in epoxy resins or spray polyurea, MMEA acts as an ideal hardener for finished products demanding light coloration and robust anti-aging properties, outperforming conventional curatives that degrade under environmental exposure[1].

Evidence DimensionOptical stability and aging resistance
Target Compound DataSustained light coloration and high anti-aging performance
Comparator Or BaselineTraditional unhindered aromatic amines (Prone to rapid yellowing and oxidation)
Quantified DifferenceSignificant reduction in oxidative yellowing over the product lifecycle
ConditionsLight-colored epoxy and polyurea coatings

Selecting MMEA prevents premature product degradation and discoloration, reducing warranty claims and replacement costs in visually critical applications.

High-Temperature Stability for Bismaleimide (BMI) Precursors

Beyond polyurethane chain extension, MMEA is highly valued as a hardener for epoxy resins and a precursor for bismaleimide (BMI) resins. When utilized in the manufacture of copper-clad laminates (CCL) for printed circuit board (PCB) structures, MMEA imparts exceptional heat resistance and chemical durability[1]. The rigid molecular architecture of 4,4'-Methylenebis(2-ethyl-6-methylaniline) ensures that the resulting polyimide or BMI networks maintain their mechanical properties under extreme thermal stress, making it superior to standard aliphatic amines that suffer from lower glass transition temperatures (Tg) and premature thermal degradation [1].

Evidence DimensionApplication-specific thermal stability
Target Compound DataExceptional heat resistance suitable for CCL/PCB structures
Comparator Or BaselineStandard aliphatic amines (Lower Tg, insufficient for high-end PCBs)
Quantified DifferenceEnables continuous operation in high-stress thermal environments with superior chemical resistance
ConditionsBismaleimide resin synthesis and epoxy curing for electronics

Sourcing MMEA ensures that advanced electronic substrates meet the stringent thermal and dielectric requirements of modern high-reliability PCB manufacturing.

High-Performance Cast Polyurethane (CPU) Elastomers

Where this compound is the right choice for manufacturing heavy-duty industrial components such as forklift tires, casters, bumper pads, and rollers that require high load-bearing capacity and continuous operation at temperatures exceeding 120°C, serving as a direct, non-toxic replacement for MOCA [1].

Advanced Bismaleimide (BMI) Resins for Electronics

Where MMEA serves as a critical precursor for synthesizing BMI resins used in copper-clad laminates (CCL) for printed circuit boards, providing the essential thermal stability, chemical resistance, and adhesion required for high-reliability electronics[2].

Light-Colored and UV-Resistant Coatings

Where this compound is the right choice as a curing agent in epoxy and spray polyurea formulations that demand superior anti-aging properties and light coloration, outperforming traditional curatives that tend to yellow or degrade under environmental exposure .

XLogP3

4.8

UNII

2397GNR8K7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

19900-72-2

Wikipedia

4,4'-methylenebis(2-ethyl-6-methylbenzenamine)

Explore Compound Types